molecular formula C15H14N2O4 B5710931 N-{4-[(3-nitrobenzyl)oxy]phenyl}acetamide

N-{4-[(3-nitrobenzyl)oxy]phenyl}acetamide

Cat. No. B5710931
M. Wt: 286.28 g/mol
InChI Key: UTCCZNFVURIWFB-UHFFFAOYSA-N
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Description

N-{4-[(3-nitrobenzyl)oxy]phenyl}acetamide, also known as NBPA, is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields.

Mechanism of Action

N-{4-[(3-nitrobenzyl)oxy]phenyl}acetamide has been shown to exert its effects through the inhibition of certain enzymes and signaling pathways in cells. Specifically, it has been found to inhibit the activity of histone deacetylases (HDACs), which play a key role in regulating gene expression and cellular processes.
Biochemical and Physiological Effects
N-{4-[(3-nitrobenzyl)oxy]phenyl}acetamide has been shown to have various biochemical and physiological effects on cells and organisms. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and modulate immune responses. Additionally, N-{4-[(3-nitrobenzyl)oxy]phenyl}acetamide has been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

N-{4-[(3-nitrobenzyl)oxy]phenyl}acetamide has several advantages for use in lab experiments, including its ability to selectively target certain enzymes and signaling pathways, its low toxicity, and its relatively simple synthesis method. However, its limitations include its low solubility in aqueous solutions and its limited availability.

Future Directions

There are several future directions for research on N-{4-[(3-nitrobenzyl)oxy]phenyl}acetamide, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its mechanisms of action in cells and organisms. Additionally, further studies are needed to determine the optimal dosage and administration methods for N-{4-[(3-nitrobenzyl)oxy]phenyl}acetamide in various contexts.

Synthesis Methods

N-{4-[(3-nitrobenzyl)oxy]phenyl}acetamide can be synthesized through a multi-step process that involves the reaction of 3-nitrobenzyl alcohol with 4-aminophenol in the presence of a catalyst, followed by the acetylation of the resulting product using acetic anhydride. The final product, N-{4-[(3-nitrobenzyl)oxy]phenyl}acetamide, is obtained through purification and isolation processes.

Scientific Research Applications

N-{4-[(3-nitrobenzyl)oxy]phenyl}acetamide has been extensively studied for its potential application in various fields, including medicinal chemistry, drug discovery, and cancer research. Its unique chemical structure and properties make it an attractive candidate for the development of novel drugs and therapies.

properties

IUPAC Name

N-[4-[(3-nitrophenyl)methoxy]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-11(18)16-13-5-7-15(8-6-13)21-10-12-3-2-4-14(9-12)17(19)20/h2-9H,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCCZNFVURIWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(3-nitrobenzyl)oxy]phenyl}acetamide

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